1-Methyl-2-oxabicyclo[3.2.1]octan-3-one
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Overview
Description
1-Methyl-2-oxabicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes an oxygen atom in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one can be synthesized through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged center.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and ZnBr2 are commonly used.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octanes .
Scientific Research Applications
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Methyl-2-oxabicyclo[3.2.1]octan-3-one exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring system and is used in drug discovery.
8-Oxabicyclo[3.2.1]octane: Similar structure but with different functional groups.
Uniqueness
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one is unique due to its specific arrangement of atoms and the presence of a methyl group, which can influence its reactivity and interactions compared to other bicyclic compounds.
Properties
CAS No. |
101581-02-6 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-3-2-6(5-8)4-7(9)10-8/h6H,2-5H2,1H3 |
InChI Key |
XIWOFWUFUFBSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)CC(=O)O2 |
Origin of Product |
United States |
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